molecular formula C3H10N2NaO2S+ B8091980 sodium (propylsulfamoyl)amine

sodium (propylsulfamoyl)amine

Cat. No.: B8091980
M. Wt: 161.18 g/mol
InChI Key: MWGUOINLWQZEJL-UHFFFAOYSA-N
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Description

sodium (propylsulfamoyl)amine is a chemical compound with the empirical formula C3H10N2O2S and a molecular weight of 138.19 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of sodium (propylsulfamoyl)amine typically involves the reaction of propylamine with sulfamic acid under controlled conditions. The reaction is carried out in an aqueous medium, and sodium hydroxide is used to neutralize the reaction mixture, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

sodium (propylsulfamoyl)amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

sodium (propylsulfamoyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium (propylsulfamoyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action depend on the specific biological system and the target molecule .

Comparison with Similar Compounds

sodium (propylsulfamoyl)amine can be compared with other similar compounds, such as:

  • 1-Propanesulfonic acid
  • 3-(Propylamino)propanenitrile
  • 2-Methyl-2-propanesulfinamide

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its sulfamoylamino group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

sodium;1-(sulfamoylamino)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.Na/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);/q;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGUOINLWQZEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2NaO2S+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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